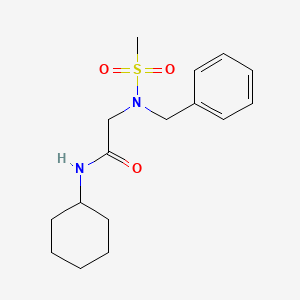![molecular formula C13H12ClNO2 B5709689 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone, also known as clopidol, is a pyridinone derivative that has been widely used as a feed additive for poultry to prevent and control coccidiosis. It was first synthesized by scientists at Merck & Co. in the 1950s and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
Clopidol exerts its anti-coccidial effect by inhibiting the activity of the mitochondrial respiratory chain complex III, which is essential for the energy metabolism of Eimeria. This leads to a decrease in the ATP production and an accumulation of reactive oxygen species, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects:
Clopidol has been shown to have a number of biochemical and physiological effects in chickens, including an increase in body weight gain, feed conversion efficiency, and egg production. It has also been reported to have antioxidant and immunomodulatory effects.
实验室实验的优点和局限性
Clopidol has several advantages as a feed additive for poultry, including its low toxicity, high efficacy against coccidiosis, and ease of administration. However, it also has some limitations for use in lab experiments, including its potential to interfere with other metabolic pathways and its narrow spectrum of activity against Eimeria.
未来方向
There are several potential future directions for research on 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone, including:
1. Development of new formulations and delivery methods to improve its efficacy and reduce its potential side effects.
2. Investigation of its potential use in other animal species, such as pigs and cattle, for the prevention and control of coccidiosis.
3. Identification of the molecular targets of this compound in Eimeria and other parasites, which could lead to the development of new anti-parasitic drugs.
4. Exploration of its potential as an immunomodulatory agent in poultry and other animals.
5. Investigation of its potential as an antioxidant and anti-inflammatory agent in humans and animals.
合成方法
Clopidol can be synthesized through a multistep process from 2-chlorophenol and 2-pyridinecarboxaldehyde. The first step involves the formation of 2-(2-chlorophenoxy)ethylamine by the reaction of 2-chlorophenol with ethylene oxide. This intermediate is then reacted with 2-pyridinecarboxaldehyde in the presence of a catalyst to yield 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone.
科学研究应用
Clopidol has been used extensively in scientific research for its ability to inhibit the growth and replication of the protozoan parasite Eimeria, which causes coccidiosis in poultry. Studies have shown that 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone can reduce the severity of coccidiosis and improve the growth performance of chickens.
属性
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-5-1-2-6-12(11)17-10-9-15-8-4-3-7-13(15)16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPOVGOQHQTNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)

![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)

![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)
